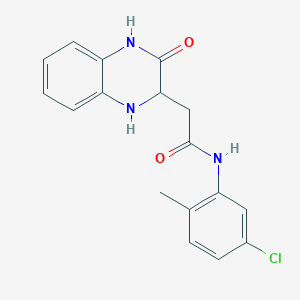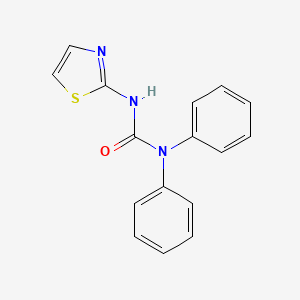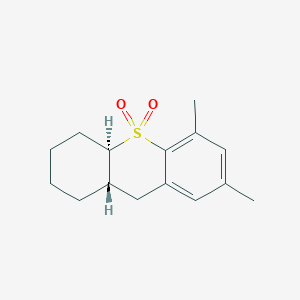![molecular formula C18H19BrN2O B12490227 {4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490227.png)
{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone is an organic compound that belongs to the class of phenylpiperidines This compound features a piperidine ring bound to a phenyl group, with a bromophenylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenylamino Group: This step involves the reaction of the piperidine derivative with 3-bromophenylamine under suitable conditions.
Attachment of the Phenyl Group: The final step involves the coupling of the intermediate with a phenyl group, often through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biological effects. For instance, it could inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpiperidine Derivatives: Compounds such as [4-(3-aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl) and other phenylpiperidine derivatives share structural similarities.
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide exhibit similar biological activities.
Uniqueness
The uniqueness of {4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone lies in its specific substitution pattern and the presence of the bromophenylamino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19BrN2O |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
[4-(3-bromoanilino)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19BrN2O/c19-15-7-4-8-17(13-15)20-16-9-11-21(12-10-16)18(22)14-5-2-1-3-6-14/h1-8,13,16,20H,9-12H2 |
Clave InChI |
NSXMIFBVGAPCMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide](/img/structure/B12490146.png)
![N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B12490150.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12490156.png)
![N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B12490157.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12490164.png)



![2-(4-chlorophenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490197.png)
![N-(2-chlorophenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12490206.png)
![11-(4-oxo-4H-chromen-3-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12490220.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12490229.png)


